![molecular formula C25H23N5O3 B2798814 8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-19-5](/img/structure/B2798814.png)
8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Molecular Structure Analysis
The molecular formula indicates that it contains 25 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms. The compound’s structure consists of an imidazo[2,1-f]purine core with various substituents, including a phenyl group and a methoxyphenyl group. The presence of the methylallyl moiety suggests potential biological activity .
Physical And Chemical Properties Analysis
- Safety and Hazards: The compound is not intended for human or veterinary use and is available solely for research purposes.
Scientific Research Applications
- Quinazolinones, including this compound, have demonstrated antibacterial potential . Researchers explore their use as agents to combat bacterial infections.
- Quinazolinone derivatives may exhibit antiviral activity . Investigating their effectiveness against specific viruses could be valuable.
- The scaffold of quinazolinones offers opportunities for anticancer drug development . Researchers can modify this compound to enhance its cytotoxic effects against cancer cells.
- Quinazolinones have been investigated as enzyme inhibitors . This compound could serve as a starting point for designing enzyme-specific inhibitors.
- The potential anti-HIV activity of quinazolinones is an exciting area of study . Researchers might explore this compound’s interactions with HIV-related proteins.
- The synthetic procedure for this compound involves green chemistry approaches, such as using deep eutectic solvents (DES) and microwave-induced reactions . Investigating these methods further could contribute to sustainable synthesis practices.
Antibacterial Activity
Antiviral Properties
Anticancer Research
Enzyme Inhibition Studies
Anti-HIV Research
Green Chemistry Applications
properties
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-16(2)14-29-23(31)21-22(27(3)25(29)32)26-24-28(21)15-20(17-9-6-5-7-10-17)30(24)18-11-8-12-19(13-18)33-4/h5-13,15H,1,14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUHLJUQXSQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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